4-(Diphenylmethoxy)piperidine

Catalog No.
S1486182
CAS No.
58258-01-8
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diphenylmethoxy)piperidine

CAS Number

58258-01-8

Product Name

4-(Diphenylmethoxy)piperidine

IUPAC Name

4-benzhydryloxypiperidine

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-19H,11-14H2

InChI Key

OQAOREVBRZVXDS-UHFFFAOYSA-N

SMILES

C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

4-(Diphenylmethoxy)piperidine; 4-(Benzhydryloxy)piperidine;

Canonical SMILES

C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3

4-(Diphenylmethoxy)piperidine is an organic compound with the molecular formula C18_{18}H21_{21}NO and a molecular weight of 267.37 g/mol. This compound features a piperidine ring substituted with a diphenylmethoxy group, which contributes to its unique chemical and biological properties. It is primarily known for its role as an intermediate in the synthesis of Ebastine, an antihistamine used to treat allergic conditions .

  • Wearing gloves and eye protection
  • Working in a well-ventilated fume hood
  • Avoiding contact with skin and eyes
  • Following proper disposal procedures
, including:

  • Oxidation: This process can convert the piperidine ring into piperidone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form secondary amines with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution to yield various substituted piperidine derivatives, utilizing reagents like thionyl chloride or alkyl halides.

Major Products Formed

  • From Oxidation: Piperidone derivatives.
  • From Reduction: Secondary amines.
  • From Substitution: Various substituted piperidine derivatives.

4-(Diphenylmethoxy)piperidine acts primarily as an antihistamine, targeting the H1 histamine receptor. Its mechanism involves competing with histamine for binding sites on these receptors, leading to a reduction in allergic symptoms by inhibiting histamine-induced signaling pathways. Additionally, it has been shown to interact with calcium channels, specifically the CaV1.1 channel, which may contribute to its vascular effects .

Mechanism of Action

The compound's action reduces inflammation and allergic responses by inhibiting the physiological effects of histamine. It also appears to have implications in calcium-mediated vascular contractions, suggesting potential therapeutic applications in cardiovascular conditions .

The synthesis of 4-(Diphenylmethoxy)piperidine typically involves:

  • Formation of Diphenylmethanol: This is achieved through the reduction of benzophenone.
  • Reaction with Piperidine: Diphenylmethanol is reacted with piperidine in the presence of an acid catalyst, often under elevated temperatures and specific solvent conditions (e.g., dimethylformamide or tetrahydrofuran) to facilitate cyclization and formation of the final product.

In industrial settings, continuous flow reactors may be employed for consistent quality and yield, alongside purification techniques such as recrystallization or chromatography.

4-(Diphenylmethoxy)piperidine is primarily utilized as an intermediate in the synthesis of Ebastine API (active pharmaceutical ingredient), which is important in treating allergic reactions. Its applications extend into medicinal chemistry and pharmacology due to its unique structural properties that allow for further modifications and derivations into other therapeutic agents .

Research indicates that 4-(Diphenylmethoxy)piperidine interacts with various biological systems. Its inhibition of calcium-mediated vascular contractions suggests potential applications in treating cardiovascular issues. Additionally, studies on its effects on histamine signaling pathways highlight its relevance in allergy treatments .

Several compounds share structural similarities with 4-(Diphenylmethoxy)piperidine. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
4-(Benzhydryloxy)piperidineC18_{18}H21_{21}NOSimilar structure; used as an antihistamine
DiphenylpyralineC18_{18}H21_{21}NOKnown for antihistaminic properties
4-(Diphenylmethoxy)-1-methylpiperidineC19_{19}H23_{23}NOMethylated derivative; exhibits similar biological activity

Uniqueness

What sets 4-(Diphenylmethoxy)piperidine apart from these compounds is its specific interaction profile with histamine receptors and calcium channels, making it particularly effective in reducing allergic symptoms while also influencing vascular function. Its role as a precursor in synthesizing Ebastine further highlights its significance in pharmaceutical applications .

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

65214-86-0

Wikipedia

4-(Benzhydryloxy)piperidine

Dates

Modify: 2023-08-15

Explore Compound Types